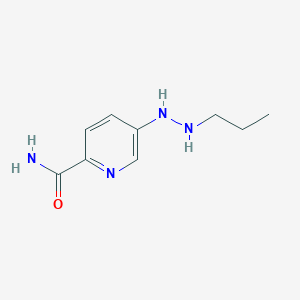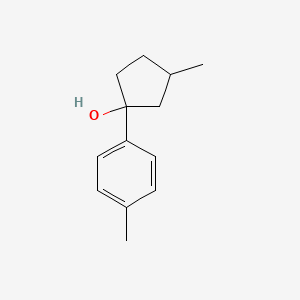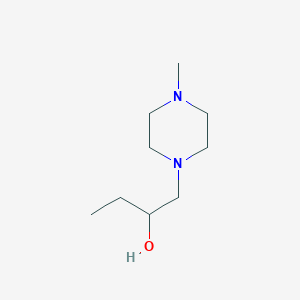![molecular formula C12H19NO2 B13211278 2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13211278.png)
2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound features a cyclohexanol core substituted with a 5-methylfuran-2-ylmethylamino group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5-methylfuran-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexan-1-ol derivatives.
Scientific Research Applications
2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[(5-Methylfuran-2-yl)methyl]amino}ethan-1-ol: A similar compound with an ethanol backbone instead of cyclohexanol.
2-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol: Another analog with a propanol backbone.
Uniqueness
2-{[(5-Methylfuran-2-yl)methyl]amino}cyclohexan-1-ol is unique due to its cyclohexanol core, which imparts different steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h6-7,11-14H,2-5,8H2,1H3 |
InChI Key |
LCUCATGPUIVCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


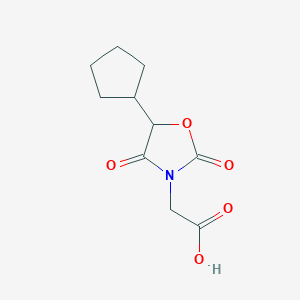
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid](/img/structure/B13211212.png)
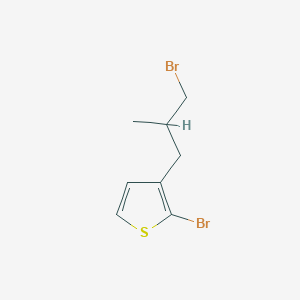
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B13211216.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13211224.png)
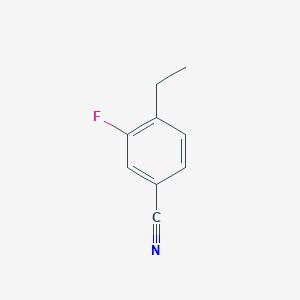
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
![5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13211237.png)
